molecular formula C35H43N9O14S2 B14755300 Antibacterial agent 63

Antibacterial agent 63

Cat. No.: B14755300
M. Wt: 877.9 g/mol
InChI Key: PYTPQSVERNRQFV-VBSLVJBFSA-N
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Description

Antibacterial Agent 63 is a synthetic compound designed to combat bacterial infections. It belongs to a class of antibacterial agents that target specific bacterial processes, making it effective against a broad spectrum of bacterial pathogens. The development of this compound is part of ongoing efforts to address the growing issue of antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 63 involves multiple steps, starting with the preparation of the core structure. This typically includes the formation of a heterocyclic ring, which is a common feature in many antibacterial agents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and potency.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 63 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Antibacterial Agent 63 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

The mechanism of action of Antibacterial Agent 63 involves targeting specific bacterial processes. It binds to bacterial enzymes involved in cell wall synthesis, thereby inhibiting their function and leading to cell lysis. The compound also interferes with protein synthesis by binding to bacterial ribosomes, preventing the translation of essential proteins. These dual mechanisms make it highly effective against a broad range of bacterial pathogens.

Comparison with Similar Compounds

    Penicillin: Targets bacterial cell wall synthesis but has a different core structure.

    Cephalosporins: Similar mechanism of action but with variations in chemical structure.

    Tetracyclines: Inhibit protein synthesis but bind to different sites on the bacterial ribosome.

Uniqueness: Antibacterial Agent 63 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce potential side effects.

Properties

Molecular Formula

C35H43N9O14S2

Molecular Weight

877.9 g/mol

IUPAC Name

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-[[2-[(2,3-dihydroxybenzoyl)-[4-[(2,3-dihydroxybenzoyl)amino]butyl]amino]acetyl]amino]ethylamino]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C35H43N9O14S2/c1-18-25(32(53)44(18)60(55,56)57)41-30(51)26(21-17-59-34(36)40-21)42-58-35(2,3)33(54)39-14-13-37-24(47)16-43(31(52)20-9-7-11-23(46)28(20)49)15-5-4-12-38-29(50)19-8-6-10-22(45)27(19)48/h6-11,17-18,25,45-46,48-49H,4-5,12-16H2,1-3H3,(H2,36,40)(H,37,47)(H,38,50)(H,39,54)(H,41,51)(H,55,56,57)/b42-26-/t18-,25-/m0/s1

InChI Key

PYTPQSVERNRQFV-VBSLVJBFSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)/C4=CSC(=N4)N

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)NCCNC(=O)CN(CCCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=C(C(=CC=C3)O)O)C4=CSC(=N4)N

Origin of Product

United States

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